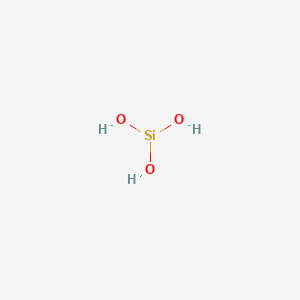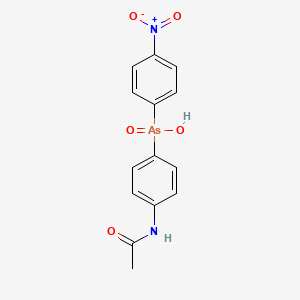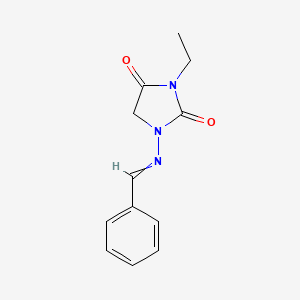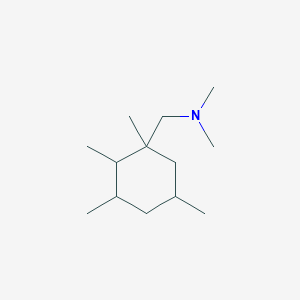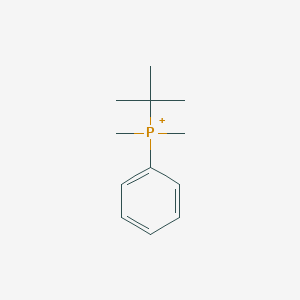![molecular formula C19H16O4 B14721845 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-17-0](/img/structure/B14721845.png)
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally benign method . The use of nano copper (II) oxide as a catalyst not only enhances the reaction efficiency but also allows for the recovery and reuse of the catalyst without loss of activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, colorants, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, its ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lawsone: A naturally occurring naphthoquinone with antimicrobial and dye properties.
Juglone: Another naphthoquinone known for its allelopathic and antimicrobial activities.
Uniqueness
This compound stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and enhances its solubility and reactivity. This structural feature differentiates it from other naphthoquinones and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
6629-17-0 |
|---|---|
Formule moléculaire |
C19H16O4 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4/c1-2-23-17-10-6-5-9-14(17)19(22)15-11-16(20)12-7-3-4-8-13(12)18(15)21/h3-11,19,22H,2H2,1H3 |
Clé InChI |
ADSZMMXDLQQAOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
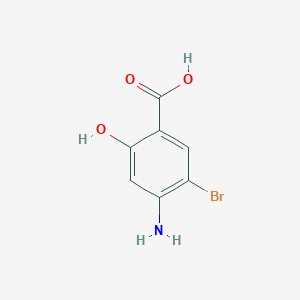

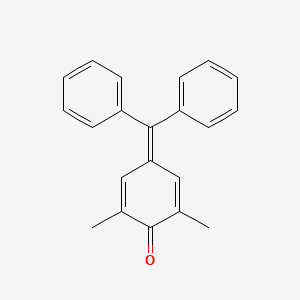
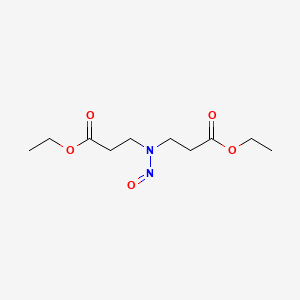
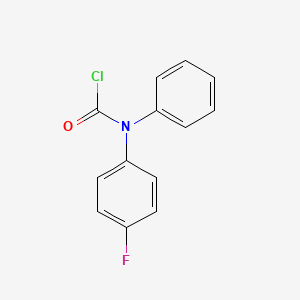

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
